

An In-depth Technical Guide to the Crystal Structure of Hydrazine Hydrochloride

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Compound of Interest

Compound Name: Hydrazine hydrochloride

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This guide provides a comprehensive overview of the crystal structures of hydrazine monohydrochloride ($\text{N}_2\text{H}_5\text{Cl}$) and hydrazine dihydrochloride ($\text{N}_2\text{H}_6\text{Cl}_2$), intended for researchers, scientists, and professionals in drug development. The document details the crystallographic data, experimental methodologies for structure determination, and relevant synthesis protocols.

Introduction

Hydrazine hydrochloride exists in two common salt forms: the monohydrochloride (hydrazinium chloride) and the dihydrochloride (hydrazinium dichloride). Both are important precursors and reagents in various chemical syntheses, including the formation of heterocyclic compounds that are foundational to many pharmaceutical agents. Understanding their precise three-dimensional atomic arrangement is crucial for comprehending their reactivity, stability, and interactions in a biological context. This guide distinguishes between the two forms and presents their crystallographic data as determined by X-ray diffraction methods.

Crystallographic Data

The crystallographic parameters for both hydrazine monohydrochloride and hydrazine dihydrochloride have been determined through single-crystal X-ray diffraction studies. The key data are summarized in the tables below for clear comparison.

The crystal structure of hydrazine monohydrochloride was determined by Sakurai and Tomiie in 1952. The compound crystallizes in the orthorhombic system.

Table 1: Crystallographic Data for Hydrazine Monohydrochloride (N₂H₅Cl)[1][2]

Parameter	Value
Chemical Formula	N ₂ H ₅ Cl
Crystal System	Orthorhombic
Space Group	Fdd2
Unit Cell Dimensions	a = 12.491 Å, b = 21.854 Å, c = 4.41 Å
Formula Units per Cell (Z)	16

Table 2: Atomic Coordinates for Hydrazine Monohydrochloride (N₂H₅Cl)[1][2]

Atom	x	y	z
Cl	0.1250	0.0465	0.250
N(I)	-0.041	0.151	0.21
N(II)	0.041	0.151	0.01

Note: The original paper refers to the space group as C $\bar{2}$ -Fdd. The standard notation for the determined space group is Fdd2.

The crystal structure of hydrazine dihydrochloride was first investigated by Wyckoff in 1923 and later refined by Donohue and Lipscomb in 1947. It possesses a cubic crystal system.[3][4][5]

Table 3: Crystallographic Data for Hydrazine Dihydrochloride (N₂H₆Cl₂)[3][5]

Parameter	Value
Chemical Formula	$\text{N}_2\text{H}_6\text{Cl}_2$
Crystal System	Cubic
Space Group	Pa3 (T_h^6)
Unit Cell Dimension (a)	7.89 Å
Formula Units per Cell (Z)	4
N-N Bond Distance	1.42 Å

Note: The original Wyckoff paper denotes the space group as Th'' , which corresponds to the modern Hermann-Mauguin symbol Pa3.

Experimental Protocols

The methodologies employed in the synthesis, crystallization, and structural analysis of **hydrazine hydrochlorides** are detailed below.

Hydrazine Monohydrochloride ($\text{N}_2\text{H}_5\text{Cl}$): Crystals for X-ray diffraction are typically prepared by reacting equimolar amounts of hydrazine hydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$) and hydrochloric acid (HCl).^[6] One detailed method involves the following steps:

- In a glass-lined reactor, pure water, 80% hydrazine hydrate, and 37% hydrochloric acid are mixed and stirred at 55-60°C.^[6]
- The solution is filtered while hot.^[6]
- The filtrate's pH is adjusted to 4-5.^[6]
- The solution is heated to boiling and concentrated until a crystalline film appears.^[6]
- It is then cooled to 25°C with stirring to facilitate crystallization.^[6]
- The resulting crystals are separated by centrifugation, washed with anhydrous ethanol, and air-dried.^[6] For diffraction studies, crystals have been grown from an alcoholic solution, yielding very fine needles.^{[1][2]}

Hydrazine Dihydrochloride ($\text{N}_2\text{H}_6\text{Cl}_2$): Clear octahedral crystals suitable for X-ray analysis are grown by the slow cooling of a **hydrazine hydrochloride** solution that has been made strongly acidic with hydrochloric acid.[5] This ensures the double protonation of the hydrazine molecule.

The determination of the crystal structures involved the following experimental techniques:

For Hydrazine Monohydrochloride:

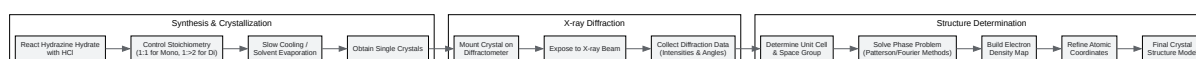
- Data Collection: Oscillation and Schiebold-Sauter photographs were taken using filtered Copper $\text{K}\alpha$ radiation.[1][2]
- Intensity Measurement: The intensities of the diffraction spots were measured using a microphotometer.[1][2]
- Structure Solution: The atomic parameters were determined using Patterson and electron-density maps projected on the (001) plane. The z-parameters were initially found by trial and error and then confirmed by comparing observed and calculated structure factors.[1][2]

For Hydrazine Dihydrochloride:

- Data Collection: Early studies utilized a combination of reflection spectrograms from a crystal face and Laue photographic data.[5]
- Structure Solution: The initial determination established the unit cell size and space group.[5] A more accurate refinement was later achieved using one- and two-dimensional Fourier syntheses to determine the precise atomic parameters.[3][4]

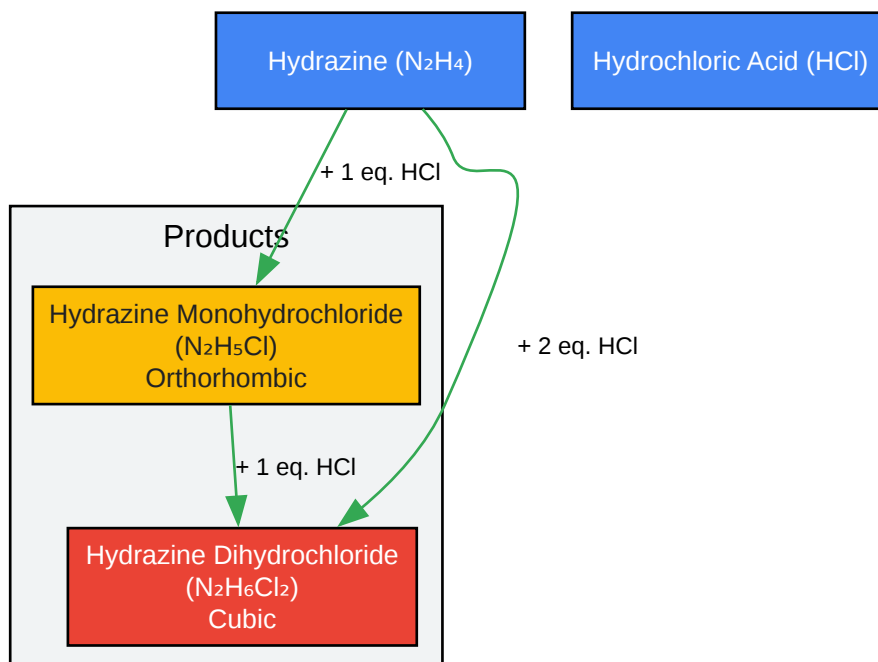
Visualizations

The following diagrams illustrate the experimental workflow for determining the crystal structure of **hydrazine hydrochlorides**.



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Experimental workflow for crystal structure determination.



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Relationship between hydrazine and its hydrochloride salts.

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